7-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
7-(2-Chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4(3H)-one core. Key structural features include:
- A 2-chlorophenyl group at the 7-position, contributing steric bulk and electron-withdrawing effects.
Properties
IUPAC Name |
7-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c20-14-4-2-1-3-12(14)13-11-27-16-15(13)21-18(22-17(16)24)23-7-5-19(6-8-23)25-9-10-26-19/h1-4,11H,5-10H2,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHHVQQVVXLMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1251616-50-8) is a member of the thienopyrimidinone class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 403.89 g/mol. The structure features a thieno[3,2-d]pyrimidin-4(3H)-one core, which is known for its biological significance.
Antimicrobial Activity
Research has indicated that thienopyrimidinone derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that they possess potent antibacterial and antimycobacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values were determined for these compounds, revealing effective inhibition at low concentrations .
Table 1: Antimicrobial Activity of Thienopyrimidinone Derivatives
| Compound ID | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 4c | 12 | E. coli |
| 4e | 15 | S. aureus |
| 5c | 10 | Mycobacterium tuberculosis |
The mechanism by which these compounds exert their antimicrobial effects is believed to involve interference with bacterial cell wall synthesis and disruption of nucleic acid metabolism. The presence of the thieno ring system is crucial for the antimicrobial activity, as it enhances the interaction with bacterial enzymes .
Case Studies
- Antibacterial Evaluation : In a study evaluating various thieno[3,2-d]pyrimidinones, compound 4c showed remarkable activity against Gram-positive bacteria with an MIC of 12 µg/mL. This compound was further assessed for toxicity using hemolytic assays, indicating a favorable safety profile at therapeutic doses .
- Antimycobacterial Studies : Another investigation highlighted the efficacy of these derivatives against Mycobacterium avium , with several compounds demonstrating MIC values below 20 µg/mL. This suggests potential applications in treating infections caused by resistant strains of mycobacteria .
Therapeutic Potential
Beyond antimicrobial activity, thienopyrimidinones are being explored for their potential role as therapeutic agents in various diseases:
- Cancer Therapy : Preliminary studies suggest that these compounds may inhibit certain cancer cell lines by inducing apoptosis.
- Neurological Disorders : Some derivatives have shown promise as selective serotonin receptor agonists, indicating potential applications in treating anxiety and depression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
The following table compares structural and physicochemical properties of the target compound with analogs from the evidence:
*Estimated based on analogous structures. †Predicted using substituent contributions (Cl: +0.71 vs. F: +0.14).
Key Structural and Functional Differences
Chlorine’s larger atomic radius may improve π-π stacking but reduce solubility relative to fluorine.
Spiro vs. Non-Spiro Moieties: The 1,4-dioxa-8-azaspiro[4.5]decane group in the target compound and Z250-0370 confers conformational restraint, likely improving metabolic stability compared to flexible alkyl/aryl substituents in Compounds 12 and 3a .
Substituent Position :
- Compounds with substituents at the 6-position (e.g., Compound 12) exhibit distinct electronic profiles compared to the 7-position substitution in the target compound, altering charge distribution across the aromatic system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
